N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-4-10-24-18-9-8-17(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-6-5-7-16(22)11-15/h4-9,11-12,23H,1,10,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWVPAIJCRNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 444.55 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepine core substituted with an allyl group and a chlorophenyl moiety, which may contribute to its biological activities.
Pharmacological Activity
Recent studies have indicated that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary research suggests that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. For example, it showed significant inhibition of cell proliferation in the MCF-7 breast cancer cell line with an IC50 value of approximately 25 µM .
- Antimicrobial Effects : The compound was tested against a range of bacterial strains. It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Alteration of Cell Signaling Pathways : The presence of the oxazepine ring might interact with various cellular receptors or signaling pathways involved in proliferation and survival.
Case Studies
Several case studies have explored the biological activity of related compounds and their analogs:
- Study on Anticancer Properties : A study evaluated the effects of similar oxazepine derivatives on different cancer cell lines. Results indicated that modifications in the substituents significantly influenced their potency and selectivity towards specific cancer types .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of sulfonamide derivatives. This study found that structural variations could enhance or diminish antibacterial activity against resistant strains .
Comparison with Similar Compounds
Key Differences :
- Unlike the thiadiazin-sulfonamide in Compound 3 (), the 3-chlorophenyl group in the target compound likely enhances lipophilicity, impacting membrane permeability .
Electronic and Computational Comparisons
The electronic properties of the target compound and its analogues can be analyzed using tools like Multiwfn (), which evaluates electron localization function (ELF) and electrostatic potentials.
Hypothetical Data Table (Based on ELF Analysis) :
- The high ELF in the benzoxazepin ring of the target compound suggests strong electron localization, possibly enhancing interactions with electron-deficient protein residues. In contrast, Compound 3’s sulfonamide group exhibits higher ELF, favoring nucleophilic reactivity .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclization to form the oxazepine core and sulfonamide coupling. Critical steps include:
- Oxazepine ring formation : Cyclization of precursors (e.g., aminophenol derivatives) under controlled temperatures (60–100°C) and inert atmospheres to prevent oxidation .
- Sulfonamide coupling : Reaction of the oxazepine intermediate with a sulfonyl chloride derivative (e.g., 3-chlorophenylmethanesulfonyl chloride) in the presence of a base like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity . Optimization focuses on solvent choice (e.g., dichloromethane for solubility), reaction time (12–24 hours), and temperature control to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to verify regiochemistry of the oxazepine ring and sulfonamide substitution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 420.91 vs. calculated 420.91 for C₂₀H₂₁ClN₂O₄S) .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Q. What is the solubility profile of this compound, and how does it impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). This necessitates:
- In vitro assays : Use of DMSO stock solutions (<1% v/v to avoid cellular toxicity) .
- Catalytic studies : Solvent screening (e.g., THF for nucleophilic reactions) to enhance reactivity .
Advanced Research Questions
Q. How do reaction kinetics and solvent effects influence the compound’s reactivity in sulfonamide-based transformations?
Kinetic studies reveal:
- Nucleophilic substitution : The sulfonamide’s NH group participates in SN2 reactions with alkyl halides, with rate constants (k) dependent on solvent polarity (e.g., higher k in DMF vs. toluene) .
- Acid/Base stability : The compound degrades under strong acidic conditions (pH <2) due to oxazepine ring hydrolysis but remains stable at pH 5–9 .
Q. What structural analogs of this compound have been studied, and how do substitutions alter bioactivity?
Key analogs and their properties:
Q. What mechanistic insights exist regarding its interaction with enzyme targets (e.g., kinases or proteases)?
Molecular docking and enzyme kinetics suggest:
Q. How can contradictory data on its stability in aqueous vs. organic media be resolved?
Contradictions arise from:
- pH-dependent degradation : Hydrolysis dominates in acidic aqueous media but is negligible in organic solvents .
- Light sensitivity : UV-Vis studies show rapid decomposition under UV light (t₁/₂ = 2 hours) in DMSO, requiring amber vials for storage .
Methodological Recommendations
- Synthetic reproducibility : Use Schlenk lines for moisture-sensitive steps .
- Bioactivity assays : Pair enzyme inhibition studies with cellular uptake assays (e.g., LC-MS quantification) to correlate in vitro and in vivo effects .
- Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to resolve regiochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
